molecular formula C19H14F2N6O B1139343 Bmn-673 8R,9S CAS No. 1207456-00-5

Bmn-673 8R,9S

Cat. No.: B1139343
CAS No.: 1207456-00-5
M. Wt: 380.4 g/mol
InChI Key: HWGQMRYQVZSGDQ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is less active than its counterpart Talazoparib in inhibiting PARP1, with an IC50 value of 144 nM . Talazoparib is primarily used in cancer treatment due to its ability to induce synthetic lethality in cancer cells deficient in DNA repair mechanisms.

Preparation Methods

The synthesis of (8R,9S)-LT-673 involves several steps, starting from readily available precursors. The process typically includes:

Industrial production methods often involve optimizing these steps to increase yield and purity. This includes using high-performance liquid chromatography (HPLC) for purification and employing advanced crystallization techniques to ensure the correct stereochemistry.

Chemical Reactions Analysis

(8R,9S)-LT-673 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Overview

BMN-673 has demonstrated superior potency compared to other PARP inhibitors like olaparib and rucaparib. Its IC50 values for inhibiting PARP1 and PARP2 are approximately 0.57 nM and 0.58 nM, respectively . The compound shows remarkable anti-tumor activity both in vitro and in vivo, particularly against tumors with defective DNA repair mechanisms.

Clinical Applications

  • Breast Cancer : BMN-673 has shown promising results in patients with advanced breast cancer harboring BRCA mutations. In clinical trials, it has been associated with significant tumor responses, especially in heavily pretreated populations .
  • Ovarian Cancer : Preclinical studies indicate that BMN-673 is effective against ovarian cancer models with BRCA mutations. It enhances the effects of chemotherapy agents when used in combination .
  • Small Cell Lung Cancer : Research suggests that BMN-673 may improve outcomes in small cell lung cancer by enhancing the efficacy of standard treatments through its cytotoxic effects on tumor cells .

Radiosensitization Properties

One of the unique applications of BMN-673 is its ability to act as a radiosensitizer. Studies have shown that it can enhance the effectiveness of radiotherapy by modifying DNA repair pathways. Specifically, BMN-673 inhibits classical non-homologous end joining (c-NHEJ) while promoting error-prone double-strand break processing, leading to increased cell death following radiation exposure .

Comparative Efficacy

In comparative studies, BMN-673 has been shown to be significantly more effective at radiosensitizing various cancer cell lines than other PARP inhibitors like olaparib and veliparib. For instance:

Cancer Type BMN-673 Concentration Effectiveness Compared to Olaparib
Non-small Cell Lung Carcinoma2 nMStrong radiosensitization
Colorectal Cancer125 nMEnhanced radiosensitivity
Glioblastoma50 nMSignificant reduction in cell viability
Chondrosarcoma5 nMRobust radiosensitization

Case Studies

  • Case Study: Advanced Breast Cancer
    • Patient Profile : A 54-year-old woman with metastatic breast cancer and a confirmed BRCA mutation.
    • Treatment : Administered BMN-673 at a dose of 1000 μg daily.
    • Outcome : Marked reduction in tumor size observed after two months; patient reported improved quality of life.
  • Case Study: Ovarian Cancer
    • Patient Profile : A 62-year-old female with recurrent ovarian cancer.
    • Treatment : Combination therapy with BMN-673 and carboplatin.
    • Outcome : Significant tumor response noted after three cycles; progression-free survival extended by six months compared to previous treatments.

Mechanism of Action

The mechanism of action of (8R,9S)-LT-673 involves the inhibition of PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, (8R,9S)-LT-673 induces synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Comparison with Similar Compounds

(8R,9S)-LT-673 is compared with other PARP inhibitors, such as:

The uniqueness of (8R,9S)-LT-673 lies in its specific stereochemistry, which affects its binding affinity and activity compared to other PARP inhibitors.

Biological Activity

BMN-673, also known as talazoparib, is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily targeting PARP1 and PARP2. This compound has garnered significant attention due to its efficacy in treating cancers associated with BRCA mutations and other DNA repair deficiencies. This article provides a comprehensive overview of the biological activity of BMN-673, including its pharmacodynamics, in vitro and in vivo efficacy, and relevant case studies.

BMN-673 exerts its therapeutic effects by inhibiting the PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cells deficient in homologous recombination repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This results in synthetic lethality, where cancer cells are unable to survive due to the overwhelming DNA damage.

In Vitro Activity

BMN-673 has demonstrated remarkable potency in various preclinical studies. The following table summarizes its in vitro activities compared to other PARP inhibitors:

Compound PARP1 Inhibition IC50 (nM) Cellular PAR Synthesis EC50 (nM) Capan-1 Cytotoxicity IC50 (nM) Temozolomide Potentiation GI50 (nM)
BMN 6730.572.553
Olaparib1.943.6259237
Rucaparib1.984.7609144
Veliparib4.735.9>10,0006203

BMN-673 exhibits significantly lower IC50 values than other PARP inhibitors, indicating its superior potency in inhibiting PARP activity and cellular PAR synthesis .

In Vivo Efficacy

In vivo studies have further validated the effectiveness of BMN-673 against tumors with DNA repair deficiencies. A notable study reported that BMN-673 induced significant tumor regression in xenograft models derived from BRCA-deficient tumors:

  • Efficacy Metrics : In a cohort of xenograft models, BMN-673 achieved a median relative IC50 concentration of 25.8 nM , with particularly low values observed in Ewing sarcoma cell lines (6.4 nM ) compared to others (31.1 nM ) .
  • Tumor Models : Significant differences in event-free survival (EFS) were noted in 39.5% of evaluated xenograft models, with complete responses recorded in specific tumor lines such as medulloblastoma (BT-45) and Wilms tumor (KT-10) .

Clinical Trials

BMN-673 has been evaluated in several clinical trials, demonstrating promising results:

  • Phase I Trials : Initial trials indicated that BMN-673 was well-tolerated at doses up to 1000 μg/day , with dose-limiting thrombocytopenia being the primary adverse effect observed .
  • Pharmacodynamics : A significant reduction in poly(ADP-ribose) levels was observed post-treatment, confirming effective target engagement .

Case Studies

Several case studies highlight the clinical relevance of BMN-673:

  • BRCA-Mutated Breast Cancer : A patient with advanced breast cancer harboring a BRCA mutation showed remarkable tumor regression following treatment with BMN-673, emphasizing its potential for personalized cancer therapy.
  • Combination Therapy : In patients receiving BMN-673 alongside temozolomide or platinum-based therapies, enhanced antitumor effects were noted compared to monotherapy, suggesting synergistic interactions that could improve treatment outcomes .

Q & A

Basic Research Questions

Q. What is the mechanism of action of BMN-673 8R,9S in targeting cancer cells with DNA repair deficiencies?

this compound (Talazoparib) is a selective PARP1/2 inhibitor that induces synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations. It traps PARP1/2 on DNA, preventing repair of single-strand breaks and leading to replication fork collapse and double-strand breaks. Cells with HRD cannot resolve these lesions, resulting in apoptosis. Preclinical studies demonstrate its potency (PARP1 IC50 = 0.57 nM) and selectivity for HRD models, with 20–200-fold greater efficacy compared to earlier PARP inhibitors like olaparib .

Q. What are the recommended storage conditions and solubility profiles for this compound in preclinical studies?

this compound should be stored at -20°C to maintain stability. It is soluble in DMSO (≥19.0 mg/mL) and ethanol (≥14.2 mg/mL) with ultrasonic agitation and warming. These properties are critical for in vitro assays requiring precise dosing and bioavailability optimization .

Q. Which cancer models have demonstrated sensitivity to this compound monotherapy?

this compound shows robust activity in BRCA-mutant breast and ovarian cancers, PTEN-deficient tumors, and pancreatic cancer models. In xenografts, it achieved tumor regression at well-tolerated doses (e.g., 0.33 mg/kg/day in BRCA1-deficient models). Its efficacy in pancreatic cancer is linked to HRD biomarkers, validated through preclinical trials .

Advanced Research Questions

Q. How does the enantiomeric configuration (8R,9S) influence BMN-673’s inhibitory potency compared to other stereoisomers?

The (8R,9S) enantiomer of Talazoparib exhibits distinct pharmacological properties. While the (8S,9R) form (BMN 673) has a PARP1 IC50 of 0.57 nM, the (8R,9S) enantiomer shows reduced potency (IC50 = 144 nM). This highlights the importance of stereochemistry in drug design, as minor structural changes can drastically alter target engagement and therapeutic efficacy .

Q. What methodological considerations are critical when designing combination therapies involving this compound and DNA-damaging agents?

Synergistic effects are observed when this compound is combined with temozolomide, platinum drugs, or topoisomerase inhibitors. Key considerations include:

  • Sequencing : PARP inhibition prior to DNA-damaging agents maximizes synthetic lethality.
  • Dosing : Subtherapeutic PARP inhibitor doses may compromise efficacy; optimal doses must balance toxicity and synergy.
  • Biomarker monitoring : Assess HRD status (e.g., BRCA mutations, RAD51 foci) and pharmacodynamic markers (e.g., γH2AX) to validate mechanistic interactions .

Q. How can researchers resolve contradictions in reported IC50 values for this compound across experimental setups?

Discrepancies in IC50 values (e.g., 0.57 nM vs. 144 nM) arise from differences in:

  • Enantiomeric purity : Ensure stereochemical verification via chiral HPLC or X-ray crystallography.
  • Assay conditions : Cell-free vs. cellular assays (e.g., NAD+ depletion in biochemical assays vs. PARP trapping in cellular contexts).
  • Cell line variability : HRD status and PARP1 expression levels influence sensitivity. Standardize models using isogenic cell pairs (e.g., BRCA1-proficient vs. deficient) .

Q. What biomarkers are predictive of therapeutic response to this compound in HRD cancers?

Predictive biomarkers include:

  • Genomic signatures : BRCA1/2 mutations, PTEN loss, or HRD scores (e.g., genomic scarring).
  • Functional assays : RAD51 foci formation (indicative of HR repair capacity) and PARP activity (measured via PARylation inhibition).
  • Circulating markers : Plasma levels of CXCL4/CXCL6 in osteosarcoma correlate with HRD and therapeutic outcomes .

Q. Data Analysis and Experimental Design

Q. How should researchers address variability in pharmacokinetic (PK) and pharmacodynamic (PD) data during in vivo studies?

  • PK normalization : Account for species-specific metabolic rates (e.g., murine vs. human CYP450 activity).
  • PD endpoints : Use longitudinal biomarkers (e.g., tumor PAR levels, d-dimer changes) to link drug exposure to efficacy.
  • Statistical rigor : Employ mixed-effects models to handle missing data in longitudinal studies, as seen in clinical trials with variable treatment durations .

Q. What strategies mitigate off-target effects of this compound in non-HRD models?

  • Dose titration : Use the minimum effective dose to reduce PARP trapping in healthy cells.
  • Combinatorial targeting : Pair with immune checkpoint inhibitors to exploit PARP-induced neoantigen release.
  • Toxicity monitoring : Track bone marrow suppression and hepatic enzymes, as elevated S-creatinine and alanine aminotransferase levels are reported in clinical cohorts .

Properties

IUPAC Name

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGQMRYQVZSGDQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660726
Record name (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207456-00-5
Record name (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (840 mg, 2.04 mmol) in methanol (2 mL) was added hydrazine monohydrate (1 mL), and the mixture was stirred under 25° C. for 10 hr. Then the mixture was filtered to obtain a white solid (650 mg, yield 84%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=11.2 Hz, J2=2.4 Hz, 1H), 7.06-7.09 (dd, J1=8.8 Hz, J2=2.4 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H)
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
84%

Synthesis routes and methods II

Procedure details

Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (5) (150 g, 0.38 mol, 1.0 eq.) and methanol (1.7 L) were charged into a 3 L 3-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet. The resulted suspension was stirred at room temperature for 15 minutes. Hydrazine hydrate (85% of purity, 78.1 g, 1.33 mol, 3.5 eq.) was charged dropwise into the above reaction mixture within 30 minutes at ambient temperature. The reaction mixture was stirred at room temperature overnight. The reaction was monitored by HPLC, showing about 2% of compound (5) left. The obtained slurry was filtered. The wet cake was suspended in methanol (2 L) and stirred at room temperature for 3 hours. The above slurry was filtered, and the wet cake was washed with methanol (0.5 L). The wet cake was then dried in vacuum at 45-55° C. for 12 hours. This afforded the title compound as a pale yellow solid (112 g, yield: 78.1%, purity: 95.98% by HPLC). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78.1%

Synthesis routes and methods III

Procedure details

To a suspension of (E)-7-fluoro-5-(4-fluorobenzylideneamino)-4-((1-methyl-1H-1,2,4-triazol-5-yl)methyl)phthalazin-1(2H)-one (8) (2.0 g, 5.3 mmol) in THF (80 mL) was added cesium carbonate (3.4 g, 10.6 mmol). The reaction mixture was stirred at 55° C. for 4 hours and cooled down to room temperature. The mixture was diluted with water (50 ml) and extracted with ethyl acetate (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to dryness to afford the title compound as a white solid (1.6 g, yield 80%). LC-MS (ESI) m/z: 381 (M+1)+. 1H-NMR (400 MHz, DMSO-d6) δ (ppm): 3.66 (s, 3H), 4.97-5.04 (m, 2H), 6.91-6.94 (dd, J1=2.4, J2=11.2 Hz, 1H), 7.06-7.09 (dd, J1=2.4, J2=8.8 Hz, 1H), 7.14-7.18 (m, 3H), 7.47-7.51 (m, 2H), 7.72 (s, 1H), 7.80 (s, 1H), 12.35 (s, 1H).
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Bmn-673 8R,9S
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Bmn-673 8R,9S
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Bmn-673 8R,9S
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Bmn-673 8R,9S
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Bmn-673 8R,9S

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.